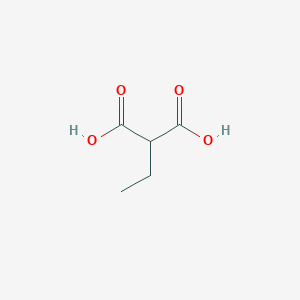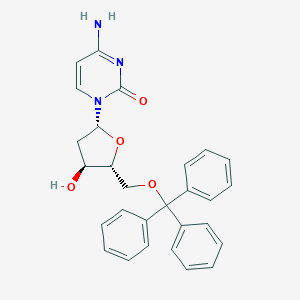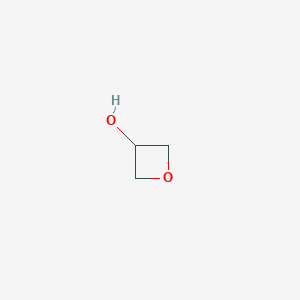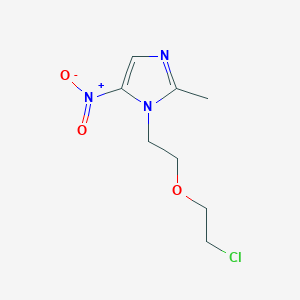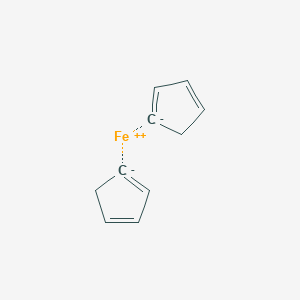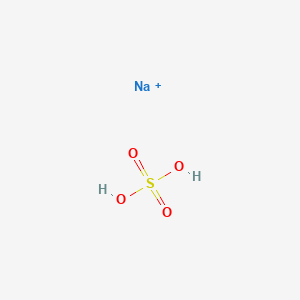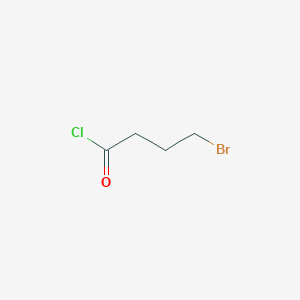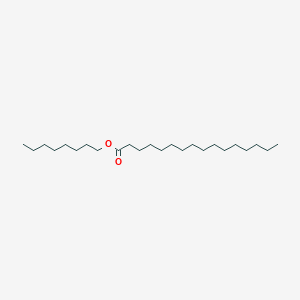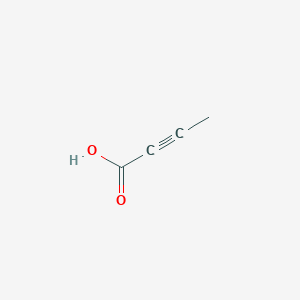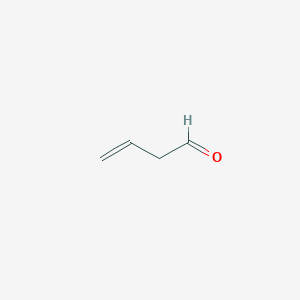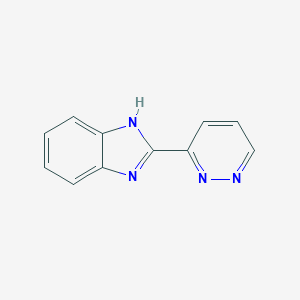
2-(3-Pyridazinyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridazinyl)-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies, including its use as a potential anticancer agent.
作用機序
The mechanism of action of 2-(3-Pyridazinyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound also induces apoptosis in cancer cells, leading to their death.
生化学的および生理学的効果
2-(3-Pyridazinyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα. This compound also induces apoptosis in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and anti-microbial activities.
実験室実験の利点と制限
The advantages of using 2-(3-Pyridazinyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(3-Pyridazinyl)-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-(3-Pyridazinyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 3-pyridazinecarboxaldehyde in the presence of a catalyst. This method yields the desired product with a good yield and purity.
科学的研究の応用
2-(3-Pyridazinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-microbial activities. In various scientific research studies, this compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
特性
CAS番号 |
18107-01-2 |
|---|---|
製品名 |
2-(3-Pyridazinyl)-1H-benzimidazole |
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC名 |
2-pyridazin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14) |
InChIキー |
STFAIIPJMDVFPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
同義語 |
Benzimidazole, 2-(3-pyridazinyl)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



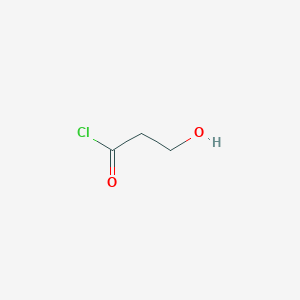
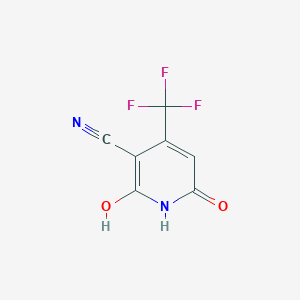
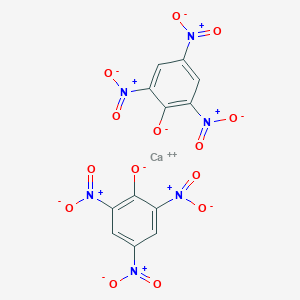
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
